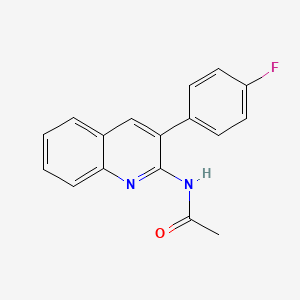![molecular formula C10H10O5 B14119552 3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid](/img/structure/B14119552.png)
3-[4-(Methoxycarbonyl)-5-methylfur-2-yl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C10H10O5 Opianic acid It is an organic compound that belongs to the class of aromatic carboxylic acids Opianic acid is characterized by its aromatic ring structure with substituents that include aldehyde and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Opianic acid can be synthesized through several synthetic routes. One common method involves the oxidation of narcotine (an alkaloid found in opium) using oxidizing agents such as potassium permanganate or chromic acid. The reaction typically takes place under acidic conditions and requires careful control of temperature and reaction time to achieve high yields of opianic acid .
Industrial Production Methods
In an industrial setting, the production of opianic acid may involve the use of more efficient and scalable methods. One such method includes the catalytic oxidation of narcotine using metal catalysts and oxygen. This approach offers advantages in terms of reaction efficiency and environmental sustainability, as it reduces the need for hazardous oxidizing agents .
Analyse Chemischer Reaktionen
Types of Reactions
Opianic acid undergoes various types of chemical reactions, including:
Oxidation: Opianic acid can be further oxidized to produce .
Reduction: Reduction of the aldehyde group in opianic acid can yield .
Substitution: The aromatic ring of opianic acid can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromic acid, and oxygen with metal catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products Formed
Hemipinic acid: from oxidation.
Hydroxy derivatives: from reduction.
Nitro and halogenated derivatives: from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Opianic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Opianic acid derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of opianic acid and its derivatives in treating various diseases.
Industry: Opianic acid is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of opianic acid involves its interaction with specific molecular targets and pathways. For instance, opianic acid and its derivatives can inhibit certain enzymes, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific derivative and its intended application. Research is ongoing to elucidate the detailed mechanisms by which opianic acid exerts its effects .
Vergleich Mit ähnlichen Verbindungen
Opianic acid can be compared with other similar compounds, such as:
Hemipinic acid: A derivative of opianic acid with an additional carboxylic acid group.
Vanilpyruvic acid: Another aromatic carboxylic acid with similar structural features.
5-Hydroxyferulic acid: A compound with a similar molecular formula but different functional groups
Uniqueness
Opianic acid is unique due to its specific combination of functional groups (aldehyde and carboxylic acid) and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C10H10O5 |
|---|---|
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
3-(4-methoxycarbonyl-5-methylfuran-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-6-8(10(13)14-2)5-7(15-6)3-4-9(11)12/h3-5H,1-2H3,(H,11,12) |
InChI-Schlüssel |
YSASBCPSKJYHQL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(O1)C=CC(=O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dihydro-1H-inden-5-yl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14119475.png)



![4-({2,4,5-Tris[(4-carboxyphenyl)sulfanyl]-3,6-dicyanophenyl}sulfanyl)benzoic acid](/img/structure/B14119491.png)
![2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B14119494.png)





![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B14119529.png)

